what is the chemical structure of taxine B
what is the chemical structure of taxine B
An In-depth Technical Guide to the Chemical Structure of Taxine (B1234092) B
Introduction
Taxine B is a prominent member of the taxine alkaloid family, a group of highly toxic diterpenoid pseudoalkaloids found in various species of the yew tree (Taxus spp.).[1][2] As the principal toxic component in many yew species, Taxine B is of significant interest to researchers in toxicology, pharmacology, and forensic science.[3][4] Its complex chemical structure and potent cardiotoxic activity have made it a subject of extensive study. Until 1956, "taxine" was considered a single compound; however, it is now understood to be a complex mixture of at least 10 different alkaloids, with Taxine B being a major and one of the most toxic constituents.[2][5]
This technical guide provides a comprehensive overview of the chemical structure of Taxine B, including its physicochemical properties, quantitative data related to its analysis and toxicity, detailed experimental protocols for its isolation and quantification, and its molecular mechanism of action. The information is tailored for researchers, scientists, and drug development professionals engaged in the study of natural toxins and their biological effects.
Chemical Structure and Physicochemical Properties
Taxine B is a complex diterpenoid characterized by a tricyclic 6/8/6 carbon ring system derived from taxicine.[1] Its structure was fully elucidated in 1991.[2] A key structural feature is the presence of a nitrogen-containing β-dimethylamino-β-phenylpropionic acid side chain attached at the C5 position.[1][3] This side chain is distinct from that of the well-known anti-cancer drug paclitaxel (B517696) (Taxol®), where a different side chain is located at the C13 position.[3]
The molecular formula for Taxine B is C₃₃H₄₅NO₈ , with a molecular weight of approximately 583.7 g/mol .[3][6]
Table 1: Physicochemical Properties of Taxine B
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₅NO₈ | [3][6] |
| Molecular Weight | 583.7 g/mol | [3][6] |
| Exact Mass | 583.314517 g/mol | [6] |
| CAS Number | 1361-51-9 | [3] |
| InChIKey | XMZFIBDTPOUHMW-UHFFFAOYSA-N | [3] |
Note: Some literature refers to a rearranged 2(3→20)abeotaxane also named Taxin B (C28H38O10, CAS: 168109-52-2) isolated from Taxus yunnanensis.[7][8] This guide focuses on the more commonly cited toxic alkaloid from species like Taxus baccata.
Quantitative Data
Accurate quantification of Taxine B is critical for toxicological and forensic investigations. Highly sensitive methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) have been developed for this purpose.[9][10]
Table 2: Analytical Parameters for LC-MS-MS Quantification of Taxine B in Blood
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 500 ng/g | [9][10][11] |
| Limit of Detection (LOD) | 0.4 ng/g | [9][10][11] |
| Limit of Quantitation (LOQ) | 2 ng/g | [9][10][11] |
| Recovery (SPE) | 86% | [9][10][11] |
Table 3: Reported Taxine B / Isotaxine B Blood Levels in Fatal Yew Poisoning Cases
| Case | Concentration (ng/g) | Reference |
| Human 1 | 105 | [9][10][11] |
| Human 2 | 168 | [9][10][11] |
| Horse 1 | 174 | [9][10][11] |
| Horse 2 | 212 | [9][10][11] |
Table 4: Minimum Lethal Doses (LDmin) of Taxine Alkaloids (Oral)
| Species | LDmin (mg/kg body weight) | Reference |
| Human (estimated) | ~3.0 | [2] |
| Horse | 1.0 - 2.0 | [2] |
| Pig | 3.5 | [2] |
| Cow | 10.0 | [2] |
| Dog | 11.5 | [2] |
| Sheep | 12.5 | [2] |
| Goat | 60.0 | [2] |
| Chicken | 82.5 | [2] |
Biosynthesis and Occurrence
The biosynthesis of all taxanes, including Taxine B, begins with the cyclization of the linear C20 molecule, geranylgeranyl diphosphate (B83284) (GGPP), into the tricyclic taxadiene skeleton.[3] This reaction is catalyzed by the enzyme taxadiene synthase (TS). Following this initial step, a series of complex post-cyclization modifications are carried out by cytochrome P450-dependent monooxygenases and various acyltransferases, which introduce hydroxyl groups and attach acyl moieties at specific positions on the taxane (B156437) ring to yield the final structure.[3]
Caption: Simplified biosynthetic pathway of Taxine B from GGPP.
Taxine B concentrations vary significantly among different Taxus species, with the highest levels typically found in the needles and bark.[1] The concentration is also subject to seasonal changes, often peaking during the winter months.[3] It is important to note that the toxic alkaloids remain potent even in dried or dead plant material.[3]
Experimental Protocols
Isolation and Purification from Plant Material
A common protocol for isolating taxines involves extraction from dried and powdered yew leaves followed by chromatographic purification.
-
Aqueous Extraction : Dried yew leaves are ground and extracted with water. This initial step leverages the solubility of taxine alkaloids.[12]
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Liquid-Liquid Extraction (LLE) : The aqueous extract is then partitioned with an immiscible organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to separate the more lipophilic taxanes from water-soluble components.
-
Chromatographic Purification : The resulting crude extract is subjected to further purification.
-
Semi-Preparative Liquid Chromatography (LC) : This technique is used to isolate major components. An RP-18 (reverse-phase) column is often employed.[12]
-
Solid-Phase Extraction (SPE) : SPE with RP-18 columns can be used for sample cleanup and concentration.[3]
-
Macroporous Adsorption Resins : These offer an effective method for the preliminary purification of taxanes from crude extracts due to their large surface area.[3]
-
-
Recrystallization : The final step to obtain high-purity Taxine B involves dissolving the impure solid in a minimum amount of a hot solvent in which it is highly soluble and allowing it to cool, promoting crystal formation while impurities remain in the solution.[3]
Structural Elucidation
The definitive structure of Taxine B was established using a suite of advanced spectroscopic techniques, primarily multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
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¹H and ¹³C NMR : Provide initial information about the proton and carbon environments within the molecule.
-
COSY (Correlation Spectroscopy) : Establishes proton-proton (¹H-¹H) coupling correlations through bonds.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon nuclei (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds, crucial for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : Identifies through-space correlations between protons that are close to each other, providing insights into the molecule's 3D conformation and stereochemistry.[3]
Quantitative Analysis in Biological Matrices by LC-MS-MS
This protocol outlines a validated method for detecting and quantifying Taxine B and its isomer, Isotaxine B, in biological samples such as blood, urine, or gastric content.[9][10][11]
-
Sample Preparation (Solid-Phase Extraction) :
-
A biological sample (e.g., 1g of blood) is mixed with an internal standard (e.g., Docetaxel).
-
The sample is applied to an SPE cartridge (e.g., RP-18).
-
The cartridge is washed to remove interferences.
-
The analytes (Taxine B, Isotaxine B) are eluted with an appropriate organic solvent.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for analysis.
-
-
LC Separation :
-
Column : Reverse-phase C18 (RP-18) column.
-
Mobile Phase : A gradient of acetonitrile (B52724) and water (or an appropriate buffer) is typically used.
-
-
MS-MS Detection :
-
Ionization : Electrospray Ionization (ESI) in positive mode.
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : The instrument is set to monitor specific precursor-to-product ion transitions for Taxine B/Isotaxine B (e.g., precursor ion m/z 584.2 [M+H]⁺, product ions m/z 194.3 and m/z 107.1).[9][10][11]
-
-
Quantification : The concentration of Taxine B is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Taxine alkaloids - Wikipedia [en.wikipedia.org]
- 3. Taxine B | Yew Alkaloid for Research [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. spectrabase.com [spectrabase.com]
- 7. Taxin B | CAS:168109-52-2 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Taxin B | C28H38O10 | CID 5321699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Quantitative determination of taxine B in body fluids by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative determination of taxine B in body fluids by LC-MS-MS - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
